molecular formula C6H12N2O7 B8317181 5,6-Bis(nitrooxy)hexan-1-ol

5,6-Bis(nitrooxy)hexan-1-ol

Cat. No.: B8317181
M. Wt: 224.17 g/mol
InChI Key: FJPUWIIDLRVJFX-UHFFFAOYSA-N
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Description

5,6-Bis(nitrooxy)hexan-1-ol is a useful research compound. Its molecular formula is C6H12N2O7 and its molecular weight is 224.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H12N2O7

Molecular Weight

224.17 g/mol

IUPAC Name

(6-hydroxy-1-nitrooxyhexan-2-yl) nitrate

InChI

InChI=1S/C6H12N2O7/c9-4-2-1-3-6(15-8(12)13)5-14-7(10)11/h6,9H,1-5H2

InChI Key

FJPUWIIDLRVJFX-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CC(CO[N+](=O)[O-])O[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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O=C(OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-])c1ccc([N+](=O)[O-])cc1
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Synthesis routes and methods II

Procedure details

To a tetrahydrofuran/ethanol 1:1 (12 mL) solution of 5,6-bis(nitrooxy)hexyl 4-nitrobenzoate (2.5 g, 6.70 mmol) at 0° C. was added 2.5 N sodium hydroxide (6.5 mL) dropwise. The solution was stirred at room temperature for 3 hours. The solution was diluted with a solution of sodium bicarbonate (10 mL) and extracted with ethyl acetate (3×25 mL). The organic layer was washed with brine, dried over sodium sulfate, and concentrated in vacuo, affording the title compound. 1H NMR (300 MHz, CDCl3) δ: 5.45-5.38 (m, 1H), 4.94 (dd, 1H), 4.73-4.67 (m, 1H), 4.43 (t, 1H), 3.40-3.36 (m, 2H), 1.75-1.68 (m, 2H), 1.43-1.36 (m, 4H).
Name
tetrahydrofuran ethanol
Quantity
12 mL
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reactant
Reaction Step One
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5,6-bis(nitrooxy)hexyl 4-nitrobenzoate
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2.5 g
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reactant
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6.5 mL
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reactant
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10 mL
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Synthesis routes and methods III

Procedure details

To a solution of 5,6-bis(nitrooxy)hexyl acetate (31.3 g, 118 mmol) in THF-EtOH (1:1, 0.492 M) at 0° C., was added a solution of sodium hydroxide (2 N, 126 mL, 251 mmol, 2.1 equiv) dropwise over 5 min. The reaction was stirred at rt for 2 h. The reaction mixture was quenched with a saturated NaHCO3 solution and extracted 3 times with EA. The combined organic layers were washed with brine, dried over Na2SO4, filtered and evaporated. The product was purified by combi-flash 2×120 g silica gel cartridge using gradient (0-5% in 5 min, 5-55% in 30 min, 55-70% BA/Hex in 10 min) to afford the desired product (24.5 g, Yield=92%) as a pale yellowish oil. 1H NMR (500 MHz, acetone-d6): δ 5.53-5.47 (m, 1H), 5.00 (dd, 1H), 4.72 (dd, 1H), 3.55 (d, 2H), 3.50 (t, 1H), 1.88-1.80 (m, 2H), 1.58-1.51 (m, 4H).
Name
5,6-bis(nitrooxy)hexyl acetate
Quantity
31.3 g
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reactant
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126 mL
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reactant
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THF EtOH
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0 (± 1) mol
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Yield
92%

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